Heptoxime
Overview
Description
Heptoxime, also known as 1,2-cycloheptanedione dioxime, is an organic compound with the molecular formula C₇H₁₂N₂O₂. It is a dioxime derivative of cycloheptanone and is known for its chelating properties, particularly in forming complexes with metal ions such as nickel.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptoxime can be synthesized from cycloheptanone through a reaction with hydroxylamine. The process involves the formation of an intermediate oxime, which is then further reacted to form the dioxime. The reaction typically requires acidic or basic conditions to facilitate the formation of the oxime groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors where cycloheptanone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Heptoxime undergoes various chemical reactions, including:
Chelation: this compound forms stable complexes with metal ions, particularly nickel, through its oxime groups.
Oxidation: Under certain conditions, this compound can be oxidized to form corresponding nitroso compounds.
Substitution: this compound can participate in substitution reactions where one or both oxime groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Chelation: Nickel-heptoxime complex.
Oxidation: Nitroso derivatives of this compound.
Substitution: Various substituted oxime derivatives depending on the reagents used.
Scientific Research Applications
Heptoxime has several applications in scientific research, including:
Chemistry: Used as a chelating agent for the quantitative determination of nickel in water and wastewater samples.
Biology: Investigated for its potential use in biological systems due to its ability to form stable metal complexes.
Medicine: Explored for its potential therapeutic applications, particularly in metal chelation therapy.
Industry: Utilized in industrial processes for the extraction and analysis of metal ions from various samples.
Mechanism of Action
The mechanism of action of heptoxime primarily involves its ability to chelate metal ions. The oxime groups in this compound coordinate with metal ions, forming stable complexes. This chelation process can be used to sequester metal ions from solutions, making this compound useful in analytical chemistry and industrial applications.
Comparison with Similar Compounds
Dimethylglyoxime: Commonly used for the detection of nickel ions.
1,2-Cyclohexanedione dioxime: Similar to heptoxime but with a six-membered ring structure.
This compound’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[(2Z)-2-hydroxyiminocycloheptylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6-,9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIRXNPXTVQOEU-VRHVFUOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(=NO)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(=N\O)/CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-97-2 | |
Record name | Heptoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Cycloheptanedione, 1,2-dioxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cycloheptane-1,2-dione dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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